molecular formula C7H9BrN2O B1520229 2-Bromo-5-propoxypyrazine CAS No. 959238-40-5

2-Bromo-5-propoxypyrazine

Cat. No.: B1520229
CAS No.: 959238-40-5
M. Wt: 217.06 g/mol
InChI Key: VKBDVEWBKUCZJC-UHFFFAOYSA-N
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Description

2-Bromo-5-propoxypyrazine is a chemical compound with the molecular formula C7H9BrN2O and a molecular weight of 217.07 g/mol. It is a brominated derivative of pyrazine, featuring a propoxy group at the 5-position of the pyrazine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-5-propoxypyrazine can be synthesized through several synthetic routes. One common method involves the bromination of 5-propoxypyrazine using bromine in the presence of a suitable solvent, such as dichloromethane. The reaction is typically carried out at low temperatures to control the rate of bromination and prevent over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-propoxypyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions often involve nucleophilic substitution, where nucleophiles such as alkyl halides or amines replace the bromine atom.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield various oxidized derivatives, depending on the specific conditions used.

  • Reduction: Reduction reactions can produce reduced derivatives of the compound.

  • Substitution: Substitution reactions can lead to the formation of different substituted pyrazines.

Scientific Research Applications

2-Bromo-5-propoxypyrazine has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be employed in biological studies to investigate its effects on cellular processes and pathways.

  • Industry: In the chemical industry, this compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

2-Bromo-5-propoxypyrazine is similar to other brominated pyrazines, such as 2-Bromo-5-hydroxypyrazine and 2-Bromopyrazine. it is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties. These differences can influence the reactivity and applications of the compound compared to its analogs.

Comparison with Similar Compounds

  • 2-Bromo-5-hydroxypyrazine

  • 2-Bromopyrazine

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Properties

IUPAC Name

2-bromo-5-propoxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-2-3-11-7-5-9-6(8)4-10-7/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBDVEWBKUCZJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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